molecular formula C24H24N2O4 B6472742 3-(4-{4-[4-(2-carbamoylethyl)phenoxy]phenoxy}phenyl)propanamide CAS No. 2640835-97-6

3-(4-{4-[4-(2-carbamoylethyl)phenoxy]phenoxy}phenyl)propanamide

Cat. No.: B6472742
CAS No.: 2640835-97-6
M. Wt: 404.5 g/mol
InChI Key: QPJAFPQRBICMIM-UHFFFAOYSA-N
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Description

3-(4-{4-[4-(2-Carbamoylethyl)phenoxy]phenoxy}phenyl)propanamide is a structurally complex aromatic propanamide derivative characterized by a central biphenoxy core linked to terminal carbamoylethyl groups. While direct evidence for its synthesis or applications is absent in the provided sources, its structural analogs (e.g., propanamides with phenoxy, sulfonamide, or heterocyclic substituents) offer insights into its physicochemical and functional properties .

Properties

IUPAC Name

3-[4-[4-[4-(3-amino-3-oxopropyl)phenoxy]phenoxy]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c25-23(27)15-5-17-1-7-19(8-2-17)29-21-11-13-22(14-12-21)30-20-9-3-18(4-10-20)6-16-24(26)28/h1-4,7-14H,5-6,15-16H2,(H2,25,27)(H2,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJAFPQRBICMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

The synthesis of 3-(4-{4-[4-(2-carbamoylethyl)phenoxy]phenoxy}phenyl)propanamide typically involves multi-step organic reactions. One approach might begin with the preparation of 4-[4-(2-carbamoylethyl)phenoxy]phenol, which is then reacted with 4-(bromomethyl)phenol under appropriate conditions to form the intermediate 4-[4-[4-(2-carbamoylethyl)phenoxy]phenoxy]benzyl bromide. Subsequent nucleophilic substitution with 3-aminopropanoic acid or its derivatives yields the final product.

Reaction Conditions

These reactions are typically carried out in organic solvents like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Standard conditions might include room temperature to moderate heating (25-80°C) depending on the specific step of the synthesis.

Industrial Production Methods

For industrial-scale production, optimized conditions such as continuous flow reactors and automated synthesis might be employed to ensure consistency and scalability. High-purity reagents and solvents are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, where the phenoxy groups might be susceptible to conversion to corresponding quinones under strong oxidizing conditions.

  • Reduction: The propanamide group can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Both electrophilic and nucleophilic substitutions can occur, particularly on the phenyl rings, allowing for functionalization with various substituents.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) in acidic conditions for oxidizing phenoxy groups.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether for reducing amide groups.

  • Substitution: Electrophilic aromatic substitutions might use reagents like sulfuric acid (H₂SO₄) for sulfonation or nitric acid (HNO₃) for nitration.

Major Products Formed

  • Oxidation: Formation of quinones and carboxylic acids from phenoxy groups.

  • Reduction: Amines and alcohols from amide and carbonyl groups.

  • Substitution: Varied functionalized aromatic compounds depending on the substituents introduced.

Scientific Research Applications

3-(4-{4-[4-(2-carbamoylethyl)phenoxy]phenoxy}phenyl)propanamide has been explored in various scientific domains:

  • Chemistry: As an intermediate in organic synthesis and in the preparation of advanced materials.

  • Biology: Used in studies involving enzyme inhibitors and receptor binding assays.

  • Industry: Utilized in the development of specialty polymers, coatings, and high-performance materials due to its unique structural features.

Mechanism of Action

The compound exerts its effects through multiple molecular pathways, often involving specific interactions with protein targets. For example:

  • Molecular Targets: Could bind to specific enzymes or receptors, altering their activity.

  • Pathways Involved: May interfere with signal transduction pathways, modulate gene expression, or affect cellular metabolism depending on its structural attributes and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound’s biphenoxy backbone distinguishes it from simpler propanamide derivatives. Key comparisons include:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Potential Applications
3-(4-{4-[4-(2-Carbamoylethyl)phenoxy]phenoxy}phenyl)propanamide (Target) C₂₄H₂₃N₂O₅* (inferred) ~433.5* Biphenoxy core, dual carbamoylethyl termini Pharmaceutical intermediate?
(2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide C₁₉H₁₉F₃N₃O₆ 466.37 Acetamido, nitro, trifluoromethyl Drug candidate (unspecified)
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide C₁₆H₂₄N₂O₂ 276.38 Methoxymethyl piperidinyl, phenyl Pharmaceutical intermediate
3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide C₂₃H₂₃ClN₂O₃S₂ 475.0 Chlorophenyl, sulfamoyl, thioether Research chemical
2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide C₂₀H₂₀N₃O₄S₂ 438.52 Thiazolyl sulfonamide, methylphenoxy Kinase inhibitor (inferred)

*Inferred based on structural similarity to analogs.

  • Aromatic vs.
  • Functional Groups : The carbamoyl groups in the target compound contrast with the sulfonamide and trifluoromethyl groups in and , respectively. Carbamoyl moieties may improve solubility via hydrogen bonding compared to lipophilic substituents like trifluoromethyl .

Key Research Findings and Challenges

  • Solubility: Carbamoyl groups likely enhance aqueous solubility compared to sulfonamide or trifluoromethyl analogs (e.g., ), though the biphenoxy core may reduce it.
  • Stability : The absence of hydrolytically sensitive groups (e.g., esters in ) suggests greater stability than analogs like L755507 .
  • Contradictions : While and imply pharmaceutical utility, the target compound’s large size (MW ~433.5) may limit bioavailability compared to smaller derivatives (e.g., , MW 276.38).

Biological Activity

The compound 3-(4-{4-[4-(2-carbamoylethyl)phenoxy]phenoxy}phenyl)propanamide is a derivative of phenoxy and propanamide structures, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C24H28N2O5\text{C}_{24}\text{H}_{28}\text{N}_2\text{O}_5

This compound features multiple aromatic rings and a carbamoyl group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound often act by targeting specific proteins involved in cancer cell proliferation. One prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , which plays a crucial role in angiogenesis—the formation of new blood vessels from existing ones. Inhibiting VEGFR-2 can effectively starve tumors of their blood supply, thereby inhibiting their growth.

Cytotoxicity Studies

A study published in PubMed assessed the cytotoxicity of various synthesized derivatives against human cancer cell lines, including HeLa (cervical cancer), DLD1 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma). The findings revealed that:

  • Compound 4b , a close analog to our target compound, exhibited significant cytotoxic effects with an IC50 value lower than that of standard chemotherapeutic agents like sorafenib.
  • The mechanism was found to involve cell cycle arrest at the G2/M phase and induction of apoptosis through caspase activation .

Study 1: Antiproliferative Activity

In a comparative study on antiproliferative agents targeting VEGFR-2, derivatives were synthesized and evaluated for their biological activity. The study highlighted:

  • Molecular Docking : The binding affinity of these compounds at the VEGFR-2 active site was comparable to known inhibitors.
  • In Vitro Testing : The leading compound induced apoptosis in HeLa cells, confirming its potential as an anticancer agent .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive analysis was conducted to understand the structure-activity relationship of similar compounds. Key findings included:

  • Substituents on the aromatic rings significantly influenced potency.
  • The presence of a carbamoyl group was critical for enhanced interaction with VEGFR-2 .

Table 1: Cytotoxicity Results

CompoundCell LineIC50 (µM)Mechanism
3aHeLa5.0Apoptosis induction
4bHeLa3.0Cell cycle arrest
ControlHeLa10.0Standard treatment

Table 2: Molecular Docking Scores

CompoundDocking Score (kcal/mol)Target Protein
3a-9.5VEGFR-2
4b-10.0VEGFR-2
Sorafenib-9.8VEGFR-2

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